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Deoxy Artemisinin-d3

Cat. No.: B1158147
M. Wt: 269.35
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxy Artemisinin-d3 is a deuterium-labeled analog of deoxyartemisinin, provided as a white solid with a molecular weight of 269.35 g/mol and the molecular formula C 15 H 19 D 3 O 4 . It is a protected and stable isotope-labeled derivative of Artemisinin, a natural sesquiterpene lactone renowned for its antimalarial and emerging anticancer properties . This compound serves as a critical Fine Chemical and is primarily used as a high-purity reference standard for analytical purposes, including HPLC, analytical method development (AMV), method validation, and Quality Control (QC) during the synthesis and formulation stages of drug development . Its core research value lies in its application in drug discovery, particularly for tracing, metabolism studies, and safety profiling. A significant machine-learning-based toxicity prediction study identified its unlabelled counterpart, Deoxyartemisinin, as one of a select few artemisinin derivatives that passed comprehensive toxicity filtering for hepatotoxicity, mutagenicity, tumorigenicity, and reproductive toxicity . Furthermore, recent pharmacological research on deoxyartemisinin has revealed distinct and potent antinociceptive (pain-blocking) effects in animal models, which appear to operate through a non-opioid pathway, suggesting valuable new research directions . This product is strictly for research and is not intended for diagnostic or therapeutic use. For laboratory use only. Not for human use.

Properties

Molecular Formula

C₁₅H₁₉D₃O₄

Molecular Weight

269.35

Synonyms

(3R,3aS,6R,6aS,9S,10aS,10bR)-Octahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2(3H)-one-d3;  Deoxyarteannuin-d3;  Deoxyartemisinin-d3;  Deoxyqinghaosu-d3;  Desoxyartemisinin-d3;  Hydroarteannuin-d3; 

Origin of Product

United States

Synthetic and Chemoenzymatic Pathways for Deoxy Artemisinin D3 and Analogs

Strategies for Deuterium (B1214612) Incorporation in Artemisinin (B1665778) Scaffolds

The introduction of deuterium into the complex sesquiterpene lactone structure of artemisinin and its analogs can be achieved at different stages of the synthetic process. These strategies range from incorporating the isotope during the build-up of key precursors to exchanging protons for deuterons on the fully formed scaffold.

A highly effective method for producing specifically labeled artemisinin analogs is to introduce deuterium into advanced biosynthetic precursors, such as dihydroartemisinic acid (DHAA). nih.gov DHAA is the direct natural precursor to artemisinin, formed via a five-enzyme pathway from farnesyl pyrophosphate (FPP). rsc.orgrsc.org Researchers have successfully synthesized various deuterated isotopologues of DHAA.

For instance, [3,3-²H₂]-Dihydroartemisinic acid has been prepared to study the nonenzymatic conversion of DHAA to artemisinin. acs.org This synthesis demonstrates that specific positions can be targeted for deuteration. Another significant achievement is the synthesis of [15,15,15-²H₃]-dihydroartemisinic acid, which was used to investigate the mechanism of endoperoxide formation. acs.org The synthesis of these labeled precursors provides a direct route to deuterated artemisinin and, by extension, to its derivatives. The conversion of these deuterated DHAA isotopologues to a d₃-deoxyartemisinin would involve subsequent chemical steps to reduce the lactone and deoxygenate the peroxide bridge, using the labeled precursor as the starting material.

Kinetic isotope effects have been observed when using these deuterated precursors. Dideuterated and trideuterated DHAA isotopologues at positions C3 and C15 convert to artemisinin more slowly than the non-deuterated version, indicating that C-H bond cleavage is involved in the rate-determining step of the natural endoperoxide formation process. acs.org

Post-synthetic deuterium exchange involves replacing specific hydrogen atoms with deuterium on a pre-existing molecule like artemisinin or deoxyartemisinin (B22630). This approach is often more challenging for complex molecules with multiple reactive sites. While specific literature on post-synthetic exchange for Deoxy Artemisinin-d3 (B23056) is not prevalent, the principles of acid- or base-catalyzed exchange or metal-catalyzed H-D exchange could theoretically be applied. However, the stability of the artemisinin scaffold, particularly the endoperoxide bridge (in the case of starting from artemisinin), under harsh exchange conditions is a significant concern. Such methods would require careful optimization to avoid degradation and ensure regioselectivity.

Deuteration during Key Precursor Synthesis

Total and Semi-Synthetic Approaches to Deoxy Artemisinin-d3

The synthesis of this compound can be approached through either total synthesis or, more commonly, semi-synthesis starting from naturally derived or biotechnologically produced materials.

A practical route to this compound involves the chemical modification of a deuterated artemisinin starting material, such as Artemisinin-d3. The synthesis of the parent (non-deuterated) deoxyartemisinin from artemisinin is well-established and can be achieved through various reductive methods. These established reactions could be directly applied to a deuterated artemisinin isotopologue.

One reported method involves the reaction of artemisinin with aluminium-nickel (B105184) chloride hexahydrate (Al-NiCl₂·6H₂O) in THF or with nickel boride in methanol, which furnishes deoxyartemisinin in excellent yield. ncl.res.in Another approach achieves a one-step reduction of the lactone function using sodium borohydride (B1222165) (NaBH₄) in the presence of boron trifluoride/diethyl ether (BF₃/Et₂O), which yields deoxyartemisinin. frontiersin.orgfrontiersin.org Treatment of artemisinin with zinc in acetic acid also results in deoxygenation to give deoxyartemisinin as the sole product. acs.org Applying these protocols to a starting material like Artemisinin-d3, where the deuterium label is on the C-9 methyl group, would be expected to yield the corresponding this compound without affecting the labeled position. researchgate.netsynzeal.com

Table 1: Reported Semi-Synthetic Methods for Deoxyartemisinin from Artemisinin
ReagentsSolventKey TransformationReference
Al-NiCl₂·6H₂O or Nickel BorideTHF or MeOHReductive deoxygenation ncl.res.in
NaBH₄ / BF₃·Et₂OTetrahydrofuran (THF)Reductive deoxygenation of lactone frontiersin.orgfrontiersin.org
ZnAcetic AcidMono-deoxygenation acs.org

Artemisinic acid is a key precursor in the biosynthesis of artemisinin and can be produced in large quantities using engineered yeast. mdpi.com A simple two-step conversion of artemisinic acid to artemisinin involves the reduction of the exocyclic methylene (B1212753) group followed by photooxidation. researchgate.net

To generate this compound via this pathway, one would start with a deuterated artemisinic acid isotopologue. Such a precursor could be produced biosynthetically. Following the established route, the deuterated artemisinic acid would first be reduced to form a deuterated dihydroartemisinic acid (DHAA). From this labeled DHAA, instead of the photooxidation step that forms the characteristic endoperoxide bridge of artemisinin, a different set of reactions would be required to achieve the deoxy structure. This would likely involve protecting the carboxylic acid, followed by reactions to form the ether linkage and remove the functionalities that would otherwise lead to the peroxide, representing a more complex and less direct synthetic route compared to the semi-synthesis from artemisinin itself.

Chemical Transformations from Artemisinin and Derivatives

Biotechnological and Engineered Biosynthesis of Labeled Precursors

Advances in synthetic biology have enabled the production of artemisinin precursors in engineered microorganisms, offering a sustainable and scalable alternative to plant extraction. oup.com Engineered Saccharomyces cerevisiae (yeast) has been successfully used to produce large quantities of artemisinic acid and its reduced form, DHAA. oup.comresearchgate.net

This biotechnological platform is well-suited for producing isotopically labeled precursors for this compound synthesis. Deuterium can be incorporated by supplying the engineered microbes with deuterated feedstocks. For example, studies on the cyclization of farnesyl diphosphate (B83284) (FPP) by amorphadiene (B190566) synthase, the first committed step in artemisinin biosynthesis, showed that performing the reaction in deuterium oxide (²H₂O) resulted in the incorporation of one deuterium atom into the product, amorpha-4,11-diene. nih.gov By extending this principle, cultivating the engineered yeast in a medium enriched with ²H₂O or feeding it other deuterated primary metabolites could lead to the biosynthesis of deuterated FPP, which would then be converted by the heterologous enzyme cascade into deuterated artemisinic acid or DHAA.

The key enzymes in this pathway, which have been identified and expressed in host organisms, are central to this strategy. rsc.org

Table 2: Key Enzymes for Biosynthesis of Dihydroartemisinic Acid (DHAA) from FPP
EnzymeAbbreviationReaction CatalyzedReference
Amorphadiene SynthaseADSFPP → Amorpha-4,11-diene rsc.org
Cytochrome P450 71AV1CYP71AV1Amorpha-4,11-diene → Artemisinic Alcohol rsc.org
Artemisinic Alcohol Dehydrogenase 1AaADH1Artemisinic Alcohol → Artemisinic Aldehyde rsc.org
Double Bond ReductaseDBR2Artemisinic Aldehyde → Dihydroartemisinic Aldehyde rsc.orgfrontiersin.org
Aldehyde Dehydrogenase 1ALDH1Dihydroartemisinic Aldehyde → Dihydroartemisinic Acid (DHAA) rsc.orgcdnsciencepub.com

By leveraging these chemoenzymatic and biotechnological approaches, specifically labeled precursors can be generated and then chemically converted to the final target compound, this compound. nih.govcardiff.ac.uk

Metabolic Engineering for Deuterated Intermediates

Metabolic engineering offers a powerful platform for producing precursors to artemisinin and its analogs. mdpi.com By introducing heterologous genes into microbial hosts like Escherichia coli and Saccharomyces cerevisiae, it is possible to construct pathways for synthesizing complex molecules. mdpi.communi.cz A common strategy involves engineering these microbes with the mevalonate (B85504) (MEV) pathway to increase the supply of isoprenoid precursors. muni.cznih.gov

Key enzymes from Artemisia annua are crucial for this process. Genes such as amorphadiene synthase (ADS), which converts farnesyl pyrophosphate (FPP) to amorpha-4,11-diene, and a novel cytochrome P450 monooxygenase (CYP71AV1) are introduced into the microbial host. muni.cznih.gov The CYP71AV1 enzyme, in conjunction with a cytochrome P450 reductase (CPR), catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic acid. muni.czresearchgate.net Further enzymatic steps, including the action of double bond reductase 2 (DBR2), can lead to the production of dihydroartemisinic acid (DHAA), a direct precursor to artemisinin. nih.gov

To produce deuterated intermediates, these engineered microbial systems can be cultured in media containing heavy water (D₂O) or fed with deuterated substrates. acs.org This allows for the incorporation of deuterium atoms into the molecular structure of the intermediates. For instance, the synthesis of [15,15,15-²H₃]-dihydroartemisinic acid has been reported, creating a specifically labeled precursor for mechanistic studies. researchgate.net This semi-synthetic approach, which combines microbial fermentation with chemical finishing steps, provides a reliable and cost-effective source for labeled compounds. muni.cz

Table 1: Key Enzymes in Engineered Artemisinin Precursor Biosynthesis This table is interactive. Click on the headers to sort.

Enzyme Gene Source Organism Function in Pathway Citation
Amorphadiene Synthase ADS Artemisia annua Converts FPP to amorpha-4,11-diene muni.cznih.gov
Cytochrome P450 Monooxygenase CYP71AV1 Artemisia annua Oxidizes amorpha-4,11-diene to artemisinic alcohol/acid muni.cznih.govresearchgate.net
Cytochrome P450 Reductase CPR Artemisia annua Provides electrons to CYP71AV1 researchgate.net
Double Bond Reductase 2 DBR2 Artemisia annua Reduces artemisinic aldehyde to dihydroartemisinic aldehyde nih.gov

Enzymatic Conversions in In Vitro Systems

In vitro systems using plant cell suspension cultures or microbial biotransformation are effective for modifying artemisinin and its derivatives. scispace.comresearchgate.netnih.gov Cell suspension cultures of various plants, including Withania somnifera, Catharanthus roseus, and Lavandula officinalis, have demonstrated the ability to convert artemisinin into its non-peroxidic analog, deoxyartemisinin. scispace.comresearchgate.net This transformation involves the elimination of the crucial endoperoxide bridge of the artemisinin structure. scispace.com The enzyme responsible is believed to be a peroxidase. scispace.com In studies with W. somnifera, the bioconversion was most effective at a pH of 5.5 to 6.5. scispace.com

Fungal cultures are also utilized for creating diverse artemisinin derivatives. A combined chemical and biological transformation approach has been used, starting with the chemical reduction of artemisinin to 10-deoxyartemisinin. nih.govfrontiersin.org This derivative is then subjected to biotransformation by fungi such as Cunninghamella echinulata and Cunninghamella elegans. nih.govfrontiersin.org These fungal systems can introduce hydroxyl groups at various positions on the 10-deoxyartemisinin scaffold, yielding a variety of novel metabolites. nih.govfrontiersin.org This chemoenzymatic strategy allows for the creation of structurally diverse analogs that would be difficult to produce through chemical synthesis alone. scispace.comnih.gov

Table 2: In Vitro Systems for Deoxyartemisinin Generation This table is interactive. Click on the headers to sort.

Biological System Substrate Product(s) Key Transformation Citation
Withania somnifera cell culture Artemisinin Deoxyartemisinin Elimination of peroxo bridge scispace.com
Catharanthus roseus cell culture Artemisinin Deoxyartemisinin Elimination of peroxo bridge researchgate.net
Lavandula officinalis cell culture Artemisinin Deoxyartemisinin Elimination of peroxo bridge researchgate.net

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is an indispensable tool for elucidating the mechanisms of complex chemical and biological reactions. researchgate.netbeilstein-journals.org The substitution of hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium bond. This change can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered, providing valuable insights into the reaction's mechanism and identifying rate-determining steps.

In the context of artemisinin, deuterium labeling has been crucial for understanding its biosynthesis. researchgate.net Researchers have synthesized various deuterated isotopologues of dihydroartemisinic acid (DHAA), the immediate precursor to artemisinin, to study the non-enzymatic, spontaneous formation of the endoperoxide bridge. researchgate.net For example, studies using [15,15,15-²H₃]-dihydroartemisinic acid helped to clarify the mechanism of endoperoxide formation from DHAA. researchgate.net

The placement of deuterium at specific positions in the precursor molecule allows scientists to track the fate of these atoms through the reaction cascade. Kinetic studies on the conversion of deuterated DHAA to artemisinin revealed that deuterium incorporation at certain positions resulted in measurable changes in reaction rates. Such experiments are essential for confirming proposed biosynthetic pathways and understanding the intricate, often spontaneous, chemical transformations that lead to the final complex structure of molecules like artemisinin. researchgate.netresearchgate.net This strategy is not only applicable to biosynthesis research but also to metabolism studies of drug compounds. acs.org

Table 3: Compounds Mentioned in This Article

Compound Name
Amorpha-4,11-diene
Artemisinic acid
Artemisinic alcohol
Artemisinic aldehyde
Artemisinin
This compound
Deoxyartemisinin
10-Deoxyartemisinin
Dihydroartemisinic acid (DHAA)
[15,15,15-²H₃]-dihydroartemisinic acid
Dihydroartemisinic aldehyde

Advanced Analytical Methodologies for Research Grade Characterization and Quantification

Spectroscopic Characterization of Deoxy Artemisinin-d3 (B23056)

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the isotopic labeling of Deoxy Artemisinin-d3. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

Proton (¹H) NMR spectra of this compound will show the absence of signals at the positions where deuterium atoms have been substituted. Concurrently, Deuterium (²H) NMR spectroscopy will exhibit signals corresponding to the specific chemical shifts of the deuterium nuclei, providing direct evidence of their location. Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further correlate the deuterium atoms with the carbon backbone, offering unambiguous confirmation of the labeling positions. This level of structural verification is crucial for its role as an internal standard.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, confirm isotopic purity, and study the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms incorporated.

The isotopic purity is assessed by comparing the abundance of the deuterated molecule (M+3) to any unlabeled (M) or partially labeled (M+1, M+2) species. A high isotopic enrichment is a prerequisite for a reliable internal standard.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain insights into the structural integrity of the molecule and confirm that the deuterium labels are retained in specific fragments, further validating the compound's structure.

Chromatographic Techniques in Research Applications

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, particularly in its application as an internal standard in biological and environmental samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (ELSD, UV, MS)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of artemisinin (B1665778) and its derivatives. mmv.org The choice of detector is critical due to the lack of a strong chromophore in the artemisinin structure.

Evaporative Light Scattering Detector (ELSD): HPLC-ELSD is a robust method for the routine quantification of artemisinin and its analogs. mmv.org It is a mass-based detector and does not rely on the optical properties of the analyte, making it suitable for compounds like this compound.

Ultraviolet (UV) Detector: While artemisinin has very low UV absorbance, HPLC-UV can be used, particularly for determining the purity of bulk material where concentrations are high. mmv.org Careful method development is required to ensure good baseline separation from other compounds. mmv.org

Mass Spectrometry (MS) Detector: HPLC coupled with a mass spectrometer (LC-MS) offers the highest sensitivity and selectivity for the analysis of this compound. mmv.org It allows for the simultaneous quantification of the analyte and the internal standard, even at very low concentrations.

A validated LC-MS/MS assay is often the method of choice for quantitative analysis in complex matrices. mmv.org

HPLC Method Detector Application Key Considerations
HPLCELSDRoutine quantification in extractsRobust, mass-based detection
HPLCUVPurity of bulk materialRequires good baseline separation due to low absorbance
LC-MS/MSMSQuantitative analysis in complex matricesHigh sensitivity and selectivity

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analogs

While less common for non-volatile compounds like artemisinin derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile analogs or degradation products. The compound would typically require derivatization to increase its volatility and thermal stability for GC analysis. GC-MS provides excellent separation efficiency and, with the mass spectrometer as a detector, offers high sensitivity and structural information based on fragmentation patterns.

Application as Internal Standard in Quantitative Research Studies

The primary research application of this compound is as an internal standard in quantitative studies of artemisinin and its related compounds. mmv.org An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to samples, calibrators, and quality controls.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry. It co-elutes with the unlabeled analyte in chromatographic systems and experiences similar ionization efficiency in the mass spectrometer source. Any sample loss during extraction or variability in instrument response can be corrected for by monitoring the ratio of the analyte to the internal standard. This significantly improves the accuracy, precision, and reliability of the quantitative results.

Development and Validation of Research Analytical Protocols

The accurate quantification of deoxyartemisinin (B22630), a related compound and potential impurity of the potent antimalarial agent artemisinin, is critical in research and pharmaceutical quality control. The development of robust analytical protocols for deoxyartemisinin often employs chromatographic techniques, where the use of a stable isotope-labeled internal standard like this compound is fundamental for achieving high accuracy and precision. These methods are validated to ensure they are fit for purpose, whether for analyzing plant extracts or for pharmacokinetic studies. nih.govclearsynth.com

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique for the analysis of artemisinin and its related compounds, including deoxyartemisinin. mmv.org One established method is HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), which is suitable for quantifying compounds that lack a strong UV chromophore. mmv.orgnih.gov Research has demonstrated that an optimized HPLC-ELSD method can successfully separate and quantify deoxyartemisinin from a complex matrix. mmv.orgmmv.org For instance, a validated HPLC-ELSD method might use a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water, to achieve good separation. mmv.orgnih.gov

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov A validated LC-MS/MS method for deoxyartemisinin would involve optimizing parameters for ion generation and fragmentation. nih.govdntb.gov.uauct.ac.za In such analyses, this compound serves as an ideal internal standard. Because it has nearly identical chemical and physical properties to the non-labeled deoxyartemisinin, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. However, it is differentiated by its higher mass due to the deuterium atoms, allowing for separate detection by the mass spectrometer. This corrects for variations during sample preparation and analysis, leading to highly reliable quantification. nih.gov

Validation of these analytical protocols is performed according to international guidelines and typically includes the assessment of linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and stability. nih.govacs.orgbwise.kr

Interactive Table: Representative Validation Parameters for Analytical Protocols Below are typical validation results for a method developed for quantifying artemisinin-related compounds, including the principles applicable to deoxyartemisinin analysis. nih.govnih.govacs.org

ParameterTechniqueTypical FindingReference
Linearity (R²)LC-MS/MS> 0.995 nih.gov
Linearity (R²)HPLC-ELSD> 0.9990 nih.gov
Lower Limit of Quantification (LLOQ)LC-MS/MS1.00 ng/mL nih.govacs.org
Precision (RSD)LC-MS/MS< 12% nih.gov
Precision (RSD of peak area)HPLC-ELSD< 1.30% nih.gov
AccuracyLC-MS/MS97.0% to 106.4% nih.govacs.org
Accuracy (Average Recovery)HPLC-ELSD98.23% to 104.97% nih.gov

Immunoassay Development for Deoxyartemisinin Metabolites in Research Matrices

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are valuable tools for the high-throughput screening of artemisinin and its derivatives in various research matrices. plos.orgnih.govnih.gov The development of these assays hinges on the production of antibodies that can specifically recognize the target molecule or a group of structurally similar molecules.

The core of immunoassay development is the generation of a specific antibody. For small molecules like artemisinin derivatives, this involves synthesizing a hapten—a modified version of the target molecule—and conjugating it to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). plos.orgnih.gov This conjugate is then used as an immunogen to elicit an immune response in an animal, leading to the production of antibodies. nih.gov

A significant challenge in developing immunoassays for artemisinin-related compounds is cross-reactivity. plos.orguva.nl Since derivatives like artemisinin, dihydroartemisinin (B1670584), artesunate (B1665782), and deoxyartemisinin share a common sesquiterpene lactone core, antibodies raised against one derivative often show some degree of binding to others. plos.orgnih.govmdpi.com The specificity of the antibody is largely determined by the site on the hapten used for protein conjugation. plos.orgnih.gov

For example, many early immunoassays used haptens conjugated through position 12 of the artemisinin structure, resulting in antibodies that broadly cross-reacted with multiple derivatives. plos.orgnih.gov More recent research has focused on creating more specific antibodies by using different conjugation points, such as position 9, to better expose the unique structural features of each derivative. plos.orgnih.gov

While immunoassays have been developed for artemisinin and its primary active metabolites, the development of assays specifically for the metabolites of deoxyartemisinin is not a common research focus. Deoxyartemisinin itself is often considered a metabolite or a related substance of artemisinin. uva.nlpharmgkb.org Immunoassays are generally designed to detect the parent drug or its major, pharmacologically relevant metabolites. Research has shown that antibodies raised against artemisinin-related haptens can have low cross-reactivity with deoxyartemisinin. uva.nl

Interactive Table: Example Cross-Reactivity of an Anti-Artemisinin Monoclonal Antibody The following table illustrates typical cross-reactivity findings for a monoclonal antibody (MAb 1C1) developed against an artesunate-BSA conjugate, demonstrating the varying specificity for related compounds. nih.govthieme-connect.com

CompoundRelative Cross-Reactivity (%)Reference
Artesunate630% nih.govthieme-connect.com
Dihydroartemisinin29.9% nih.govthieme-connect.com
Artemisinin100% (by definition) nih.gov
DeoxyartemisininLow/Not Reported uva.nlmdpi.com

The data indicates that the assay is highly sensitive to artesunate, moderately sensitive to dihydroartemisinin, and less so to other analogs, highlighting the challenge and importance of characterizing antibody specificity in any immunoassay developed for this class of compounds.

Structure Activity Relationship Sar Investigations Incorporating Deuteration

Impact of Deuterium (B1214612) Labeling on Molecular Interactions and Kinetics

The substitution of hydrogen with its heavier isotope, deuterium, can significantly influence the kinetic and metabolic profiles of a molecule without altering its fundamental chemical structure. This is primarily due to the kinetic isotope effect (KIE).

Kinetic Isotope Effects in Reaction Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. libretexts.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning more energy is required to break the C-D bond. portico.orgunam.mx This can lead to a slower reaction rate if the C-H bond cleavage is the rate-determining step of the reaction. portico.org This principle is particularly relevant in drug metabolism, where cytochrome P450 (CYP450) enzymes often catalyze the oxidation of C-H bonds. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic properties.

While direct studies on the KIE of Deoxy Artemisinin-d3 (B23056) are not extensively documented, research on deuterated precursors of artemisinin (B1665778) provides evidence of this effect. For instance, studies on the conversion of deuterated dihydroartemisinic acid isotopologues to artemisinin revealed a kinetic isotope effect, with the deuterated compounds converting at a slower rate than their non-deuterated counterparts. This supports the general principle that deuterium substitution can alter reaction kinetics in the artemisinin family. The primary KIE is most significant when the bond to the isotope is broken in the rate-determining step, with kH/kD ratios often greater than 2. portico.org

Elucidation of Essential Pharmacophores for Distinct Biological Activities

The biological activity of artemisinin and its derivatives is intrinsically linked to specific structural features, or pharmacophores. The removal of the endoperoxide bridge in deoxyartemisinin (B22630) provides a critical tool for understanding the role of this moiety.

Role of the Endoperoxide Bridge vs. Deoxygenated Scaffolds

The endoperoxide bridge within the 1,2,4-trioxane (B1259687) ring system of artemisinin is widely recognized as the essential pharmacophore for its potent antimalarial activity. researchgate.netdovepress.com This moiety is believed to interact with intraparasitic iron (II) from heme, leading to the generation of cytotoxic radical species that damage parasite macromolecules, ultimately causing parasite death. preprints.org

In stark contrast, deoxyartemisinin, which lacks this endoperoxide bridge, is devoid of significant antimalarial activity. dovepress.comnih.gov Studies on other deoxygenated artemisinin analogues have consistently shown that the absence of the peroxide group leads to a loss of activity against Leishmania donovani promastigotes as well. acs.orgnih.gov This highlights the critical importance of the endoperoxide bridge for these specific antiparasitic effects. However, the deoxygenated scaffold of compounds like deoxyartemisinin is not entirely devoid of biological activity; it has been found to exhibit other properties, such as anti-inflammatory and anti-ulcer activities. nih.govmedchemexpress.comacs.org

Computational Chemistry and Molecular Modeling Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for investigating the interactions of artemisinin derivatives with biological targets and for predicting their activities. researchoutreach.orgnih.gov

These studies can help to elucidate the binding modes of ligands and identify key structural features responsible for their biological effects. For instance, molecular docking simulations have been used to probe the interactions of artemisinin analogues with hemin, providing insights into the antimalarial mechanism. nih.gov

In the context of deoxyartemisinin derivatives, computational studies have explored their potential for other therapeutic applications. A study investigating the anti-angiogenic potential of artemisinin derivatives through binding to Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) included Deoxyartemisinin-d3 in its analysis. The results of this in silico investigation are presented in the table below. iiarjournals.org Furthermore, molecular docking studies have been conducted to evaluate the binding of deoxyartemisinin to the main protease of SARS-CoV-2, suggesting potential interactions with viral proteins. nih.gov These computational approaches offer a way to screen and prioritize compounds for further experimental investigation. researchoutreach.org

Table 1: In Silico Binding Energy of Deoxyartemisinin-d3 to VEGFR1

Compound Predicted Binding Energy (kcal/mol)
Deoxyartemisinin-d3 -7.80 ± 0.01

Data from a quantitative structure-activity relationship (QSAR) study of artemisinin derivatives. iiarjournals.org

Table 2: Comparative Biological Activities of Artemisinin and Deoxyartemisinin

Compound Antimalarial Activity Other Reported Activities
Artemisinin Potent Anticancer, Antiviral
Deoxyartemisinin Inactive Anti-inflammatory, Anti-ulcer

This table summarizes the generally accepted activities of the two compounds based on multiple sources. dovepress.comnih.govmedchemexpress.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules, providing insights that are fundamental to understanding their biological activity. nih.gov For artemisinin derivatives, methods like Density Functional Theory (DFT) and integrated methods like IMOMO (Integrated Molecular Orbital and Molecular Mechanics) are used to study the reaction mechanisms, particularly the cleavage of the endoperoxide bridge, which is crucial for its antimalarial action. nih.govacs.org

The introduction of deuterium to form Deoxyartemisinin-d3 primarily leverages the kinetic isotope effect (KIE). The C-D bond has a lower zero-point vibrational energy and is consequently stronger than a C-H bond. portico.org If the cleavage of this bond is part of the rate-determining step of a metabolic process, the reaction will proceed more slowly for the deuterated compound. nih.gov This can lead to enhanced metabolic stability and a longer half-life in vivo.

Studies on related deuterated artemisinin precursors have provided direct evidence of this effect. In research on the conversion of dihydroartemisinic acid isotopologues to artemisinin, a significant KIE was observed. The trideuterated version converted to artemisinin at a slower rate than its non-deuterated counterpart, yielding a KIE value (kH/kD) between 2 and 3. researchgate.netacs.org This confirms that deuteration at key positions can measurably slow down reaction rates. Quantum chemical calculations can model these vibrational frequency differences and predict the magnitude of the KIE, helping to rationalize the observed changes in metabolic fate and guide the design of analogs with improved pharmacokinetic properties.

Table 1. Observed Kinetic Isotope Effect (KIE) in the Conversion of Deuterated Dihydroartemisinic Acid to Artemisinin.
CompoundModificationObserved EffectKinetic Isotope Effect (kH/kD)Reference
Dideuterated and Trideuterated Dihydroartemisinic AcidDeuterium substitution at C3 and C15Slower rate of conversion to artemisinin compared to the non-deuterated form.~2-3 acs.org

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a biological target like an enzyme or receptor. pensoft.net For artemisinin derivatives, a primary proposed target is heme, where the interaction with iron is thought to initiate the cleavage of the endoperoxide bridge. nih.govmdpi.com Other studies have investigated targets relevant to anticancer activity, such as the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). iiarjournals.orgnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. pensoft.net MD simulations provide a more dynamic picture, showing how the ligand and protein atoms move and interact in a simulated physiological environment. For Deoxyartemisinin-d3, an MD simulation would validate whether the binding pose predicted by docking is stable, providing further confidence in the predicted interaction model.

Table 2. In Silico Binding Energies of Selected Artemisinin Derivatives to VEGFR1.
CompoundLowest Binding Energy (kcal/mol)Predicted Inhibition Constant, pKi (µM)Reference
Artesunate-d3-8.09 ± 0.081.18 ± 0.14 iiarjournals.org
Dihydroartemisinin (B1670584)-7.97 ± <0.001.43 ± 0.01 iiarjournals.org
Deoxyartemisinin-d3-7.80 ± 0.011.90 ± 0.01 iiarjournals.org
Artemisinin-7.23 ± 0.015.88 ± 0.08 iiarjournals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. biotaxa.orginnovareacademics.in By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds and provide design principles for creating more effective drugs. mdpi.com

For artemisinin derivatives, QSAR models have been developed to predict both antimalarial and anticancer activities. nih.govnih.gov These models utilize a wide range of descriptors, including electronic properties (like LUMO energy), topological indices (such as connectivity indices), and physicochemical properties. mdpi.comnih.gov

In a QSAR analysis that investigated the anti-angiogenic effects of artemisinins by modeling their binding to VEGFR1, Deoxyartemisinin-d3 was included as one of the compounds in the training set. iiarjournals.org The successful generation of a statistically significant QSAR model (R=0.848 for the training set) demonstrated that the computed molecular descriptors could effectively predict binding affinity. iiarjournals.org The inclusion of a deuterated compound like Deoxyartemisinin-d3 helps to refine such models by introducing subtle variations in properties related to metabolic stability (KIE) that might be captured by specific quantum-chemical or ADMET-related descriptors. This allows the model to better understand the nuanced effects of isotopic substitution, leading to more robust design principles for future analogs.

Table 3. Examples of Molecular Descriptors Used in QSAR Models for Artemisinin Derivatives.
Descriptor TypeSpecific Descriptor ExampleRelevance to ActivityReference
ElectronicLUMO Energy (eV)Relates to the molecule's ability to accept electrons, which can be important for its reaction with heme iron. nih.gov
ElectronicDipole MomentInfluences how the molecule orients itself and interacts with polar residues in a receptor binding site. nih.gov
TopologicalConnectivity Index (Order 1)Encodes information about the branching and connectivity of the molecular structure. nih.gov
EnergyHydration Energy (HE)Describes the energy released upon solvation, affecting solubility and bioavailability. mdpi.com
Atomic ChargeCharge on O11 atom (QO11)The charge on specific atoms can be critical for direct interactions (e.g., hydrogen bonding) with a target. mdpi.com

Preclinical and in Vitro Mechanistic Studies of Deoxy Artemisinin D3 and Deoxyartemisinins

In Vitro Cellular Model Systems for Mechanistic Research

Deoxyartemisinin (B22630), a derivative of artemisinin (B1665778) that lacks the crucial endoperoxide bridge, is widely considered biologically inert regarding antimalarial activity. nih.gov In vitro studies using the human malaria parasite Plasmodium falciparum have demonstrated that, unlike artemisinin and its active metabolite dihydroartemisinin (B1670584), deoxyartemisinin has no effect on the parasite's developmental rate. nih.gov Similarly, it does not induce the reactive oxygen species (ROS) production or changes in mitochondrial membrane potential in isolated malarial mitochondria that are characteristic of active artemisinins. plos.org Further reinforcing its inactivity in malaria models, deoxyartemisinin was shown to have no impact on the deformability of either uninfected or P. falciparum-infected red blood cells. mit.edu The lack of the endoperoxide bridge is directly linked to this inactivity. nih.gov

While inert against P. falciparum, deoxyartemisinin exhibits biological activity in other model systems. In studies on mycobacteria, deoxyartemisinin showed activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 500 μg/mL. biorxiv.org

In human host cell line models, deoxyartemisinin has been evaluated for various properties. The cytotoxicity of deoxyartemisinin has been assessed in Caco-2 cells, a human intestinal epithelial cell line, as part of broader investigations into the components of Artemisia annua extracts. plos.org In another study, a deoxyartemisinin dimer was tested for cytotoxicity and its ability to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) enzyme. nih.gov

Model SystemCompoundObserved EffectReference(s)
Plasmodium falciparumDeoxyartemisininNo effect on parasite development rate. nih.gov
Plasmodium falciparumDeoxyartemisininNo effect on mitochondrial membrane potential or ROS production. plos.org
P. falciparum-infected RBCsDeoxyartemisininNo effect on the deformability of red blood cells. mit.edu
Mycobacterium smegmatisDeoxyartemisininAntimicrobial activity (MIC 500 μg/mL). biorxiv.org
Caco-2 (human intestinal)DeoxyartemisininCytotoxicity evaluated. plos.org

Specific studies investigating the cellular uptake and subcellular distribution using labeled Deoxy Artemisinin-d3 (B23056) were not identified in the reviewed literature. However, research on related artemisinin compounds provides some context. Studies using radiolabeled artemisinin and its active derivatives, such as [¹⁴C]artemisone, show that these compounds are rapidly taken up by P. falciparum-infected erythrocytes through a time- and temperature-dependent mechanism that greatly concentrates the drug compared to uninfected cells. nih.gov

Immunofluorescence analysis has shown that the derivative artesunate (B1665782) can be localized to the mitochondria of the malaria parasite. plos.org Generally, artemisinins and their metabolites are considered hydrophobic and have been observed in various subcellular locations, including the endoplasmic reticulum and mitochondria. plos.org While these findings relate to the parent compounds and active derivatives, they suggest that deoxyartemisinin, as a metabolite, would also distribute within cellular compartments, though its specific trafficking pathways and accumulation sites have not been detailed with labeled compounds.

Studies on Host Cell Lines and Pathogen Models (e.g., Plasmodium falciparum without clinical outcome)

Enzyme Inhibition and Protein Binding Studies

Deoxyartemisinin is a primary metabolite of artemisinin, which is metabolized in the liver mainly by the cytochrome P450 enzymes CYP2B6, with a secondary role for CYP3A4. mdpi.combiorxiv.orgpharmgkb.orgnih.gov While deoxyartemisinin itself is a product of this enzymatic activity, it also has mechanistic interactions with the systems that regulate these enzymes.

Studies have identified deoxyartemisinin as a ligand and agonist for the constitutive androstane (B1237026) receptor (CAR), a key nuclear receptor that regulates the transcription of drug-metabolizing enzyme genes, including CYP2B6 and CYP3A4. nih.govasm.org In vitro coactivator interaction assays confirmed that deoxyartemisinin, along with artemisinin, artemether, and arteether, functions as a CAR1 agonist. nih.gov The binding of deoxyartemisinin to CAR suggests it can participate in the induction of these metabolic enzymes, which is a known characteristic of the parent compound artemisinin (auto-induction). nih.govasm.orgdiva-portal.org While extracts of Artemisia annua containing various phytochemicals have been shown to inhibit CYP2B6 and CYP3A4, the specific inhibitory IC50 of isolated deoxyartemisinin on these enzymes is not detailed. mdpi.comnih.gov The primary interaction noted is its role as a CAR agonist, which would lead to enzyme induction rather than direct inhibition. nih.govasm.org

Enzyme/ReceptorCompoundNature of InteractionImplicationReference(s)
CYP2B6 / CYP3A4DeoxyartemisininProduct of artemisinin metabolism by these enzymes.Metabolic pathway. mdpi.compharmgkb.org
CAR1 (Nuclear Receptor)DeoxyartemisininAgonist binding and activation.Induction of CYP enzyme expression (e.g., CYP2B6, CYP3A4). nih.govasm.org

The lack of an endoperoxide bridge in deoxyartemisinin fundamentally alters its reactivity with proteins compared to its parent compound. In vitro studies demonstrated that while artemisinin and dihydroartemisinin form covalent adducts with Human Serum Albumin (HSA), deoxyartemisinin does not react with HSA at all. umich.edu This indicates the endoperoxide bridge is essential for the protein alkylation activity observed with active artemisinins. umich.edu

In other mechanistic studies, a deoxyartemisinin dimer was shown to inhibit the enzymatic activity of SERCA, although this inhibition did not correlate with the compound's cytotoxic effects. nih.gov Computational docking studies have been used to predict the interaction of deoxyartemisinin with various enzymes. These in silico analyses suggested potential binding to several mycobacterial protein targets, including MtKasA, with a predicted binding energy of -6.9 kcal/mol. biorxiv.org Another study noted that a class III peroxidase from A. annua showed a greater binding affinity for deoxyartemisinin compared to precursor metabolites in the artemisinin biosynthetic pathway. researchgate.net

Protein/EnzymeCompoundFindingMechanistic ImplicationReference(s)
Human Serum Albumin (HSA)DeoxyartemisininNo reaction or binding observed.Endoperoxide bridge is necessary for protein alkylation. umich.edu
SERCADeoxyartemisinin DimerInhibited enzyme activity.SERCA inhibition was not the primary mechanism of cytotoxicity. nih.gov
M. tuberculosis KasA (MtKasA)DeoxyartemisininPredicted binding affinity (-6.9 kcal/mol).Potential mechanism for observed anti-mycobacterial activity. biorxiv.org
A. annua Class III PeroxidaseDeoxyartemisininSignificant binding affinity.May be involved in the catabolism of artemisinin. researchgate.net

Interaction with Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2B6, CYP3A4/5)

Mechanistic Studies on Transporter Protein Interactions (e.g., P-glycoprotein)

Deoxyartemisinin has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp, also known as MDR1). plos.orgresearchgate.net P-gp is a membrane protein that actively transports a wide range of substances out of cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs. plos.org

In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that extracts of Artemisia annua can reduce the efflux of the known P-gp substrate rhodamine 123. plos.org Further analysis identified deoxyartemisinin (DEART), along with artemisinic acid (AA) and dihydroartemisinic acid (DHAA), as components that inhibited the efflux and translocation activity of P-gp. plos.org This inhibition of P-gp by deoxyartemisinin can facilitate a reduction in the efflux of other P-gp substrates, a mechanism that may contribute to the enhanced bioavailability of artemisinin when administered as part of a whole plant extract. plos.orgresearchgate.net In contrast, a separate study using a Caco-2 cell model found that dihydroartemisinin, a structurally similar and active metabolite, was not transported by the P-gp system, highlighting the distinct interactions different derivatives can have with this transporter. nih.gov

Applications in Drug Discovery Platforms for Mechanistic Profiling

The exploration of deoxy artemisinin-d3 and other deoxyartemisinins within drug discovery platforms has provided valuable insights into their mechanisms of action and potential therapeutic applications beyond their traditional use as antimalarial agents. These platforms integrate computational and experimental approaches to elucidate the structure-activity relationships and molecular targets of these compounds.

For artemisinin and its derivatives, including deoxyartemisinins, computational approaches such as Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) have been employed to develop predictive models for their in vitro potency. nih.govresearchgate.net These models are built upon extensive datasets of artemisinin analogs with known biological activities. nih.gov For instance, a study involving 211 artemisinin analogs utilized CoMFA and HQSAR to generate statistically robust QSAR models. nih.govresearchgate.net The predictive power of these models was validated using test sets of compounds, demonstrating their utility in forecasting the activity of novel derivatives. nih.gov

The development of these models often relies on different conformational hypotheses, such as using the X-ray crystal structure of artemisinin or a hemin-docked conformation as the bioactive template. nih.govresearchgate.net The quality of the predictive models can be influenced by factors such as the inclusion or exclusion of racemic mixtures in the analysis. nih.gov Notably, models developed with the exclusion of racemates have shown superior predictive capabilities. nih.gov

Another computational technique, Density Functional Theory (DFT), has been used to investigate the chemical reactivity of artemisinin and its derivatives. eurekaselect.com By calculating global and local reactivity descriptors like hardness, chemical potential, and electrophilicity index, researchers can gain insights into the reactive nature and sites of these molecules, which is crucial for understanding their mechanism of action. eurekaselect.com These DFT-based descriptors have been used to build QSAR models to predict the activity of these compounds against drug-resistant strains of Plasmodium falciparum. eurekaselect.com

In the context of identifying safer drug candidates, machine learning-based toxicity prediction platforms have been developed. nih.govresearchgate.net These platforms can screen chemical libraries for potential cardiotoxicity, hepatotoxicity, mutagenicity, and other adverse effects. nih.govresearchgate.net In one such study, a library of 374 artemisinin derivatives, including deoxyartemisinin, was screened, and several compounds were identified as having a favorable predicted safety profile. nih.govresearchgate.net

The general workflow for in silico screening often involves several steps:

Database Preparation: A large library of compounds, such as the Drug Bank, is compiled. mdpi.com

High-Throughput Virtual Screening (HTVS): The library is docked against a target protein using algorithms to quickly filter out non-binding molecules. mdpi.com

Standard and Extra Precision Docking: The remaining compounds undergo more rigorous docking protocols to refine the binding poses and scores. mdpi.com

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the top-scoring compounds are predicted using tools like QikProp to assess their drug-like properties. mdpi.com

Molecular Dynamics (MD) Simulation: The stability of the ligand-protein complex for the most promising candidates is evaluated through MD simulations. mdpi.comexplorationpub.com

These in silico approaches significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation. srce.hr

Table 1: In Silico Tools and Their Applications in Deoxyartemisinin Research

In Silico Tool/Method Application Key Findings/Insights References
Comparative Molecular Field Analysis (CoMFA)Developing predictive models for in vitro antimalarial potency.Generated statistically excellent models with good predictive ability for test set compounds. nih.govresearchgate.net nih.govresearchgate.netnih.gov
Hologram QSAR (HQSAR)Developing predictive models for in vitro antimalarial potency.Provided robust QSAR models with good statistical and predictive properties. nih.govresearchgate.net nih.govresearchgate.net
Density Functional Theory (DFT)Investigating chemical reactivity and building QSAR models.Identified key reactivity descriptors for understanding the reactive nature of artemisinin derivatives. eurekaselect.com eurekaselect.com
Machine Learning-Based Toxicity PredictionScreening for potential toxicities of artemisinin derivatives.Identified deoxyartemisinin as having a predicted low toxicity profile for several endpoints. nih.govresearchgate.net nih.govresearchgate.net
Molecular DockingPredicting binding affinities and modes to target proteins.A standard procedure in virtual screening to identify potential hits from large compound libraries. ajol.infomdpi.comresearchgate.net ajol.infomdpi.comresearchgate.net
Molecular Dynamics (MD) SimulationEvaluating the stability of ligand-protein complexes.Confirms the stability of interactions predicted by molecular docking. mdpi.comexplorationpub.com mdpi.comexplorationpub.com

Following in silico predictions, in vitro validation is a critical next step to confirm the biological activity and elucidate the mechanism of action of compounds like this compound. Mechanistic assays, particularly transcriptomic profiling in cell lines, offer a comprehensive view of the cellular response to drug treatment. apconix.comnih.gov

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides a snapshot of the gene expression changes within a cell upon exposure to a compound. oncotarget.com This data can reveal the signaling pathways and biological processes that are perturbed by the drug, offering clues about its mechanism of action. apconix.com For instance, transcriptomic profiling of cancer cell lines has been used to understand drug resistance mechanisms and identify potential therapeutic targets. oncotarget.com

While direct transcriptomic profiling data for this compound is not extensively available in the public domain, studies on other artemisinin derivatives provide a framework for how such investigations would proceed. For example, transcriptomic profiling of cardiomyocyte cell lines (AC16) treated with artemisinin B was used to validate in silico predictions of cardiotoxicity. nih.govresearchgate.net The study found that the gene expression changes were consistent with the predicted low cardiotoxicity. nih.govresearchgate.net

The use of cancer cell lines for toxicogenomics (TGx) is an area of active research. apconix.com Studies have compared the transcriptomic profiles of cancer cell lines (like HL60, MCF7, and PC3) with those from primary hepatocytes to assess their utility in predicting drug-induced liver injury (DILI). apconix.com The results suggest that some cancer cell lines can show encouraging similarity to primary cells, indicating their potential as models for toxicity assessment. apconix.com It has been observed that toxicity-related pathways, such as those involved in PPAR signaling and fatty acid metabolism, can be preserved across different in vitro systems. apconix.com

The general process for in vitro validation using transcriptomic profiling involves:

Cell Line Selection and Treatment: Appropriate cell lines (e.g., cancer cell lines, primary cells) are chosen and treated with the compound of interest at various concentrations and time points. oncotarget.combiorxiv.org

RNA Extraction and Sequencing: RNA is extracted from the treated and control cells, and RNA-Seq is performed to generate gene expression profiles. oncotarget.com

Differential Gene Expression Analysis: The gene expression data is analyzed to identify genes that are significantly upregulated or downregulated in response to the treatment. oncotarget.com

Pathway and Functional Enrichment Analysis: The differentially expressed genes are mapped to known biological pathways and functions to understand the cellular processes affected by the compound. oncotarget.com

Deoxyartemisinin, the non-deuterated parent compound, has been shown to lack the potent antimalarial activity of artemisinin, which is attributed to the absence of the endoperoxide bridge. biorxiv.org This structural feature is considered essential for the iron-mediated activation and generation of reactive oxygen species that are thought to be central to artemisinin's primary mechanism of action against malaria parasites. biorxiv.orgmdpi.commdpi.com In vitro assays have confirmed that deoxyartemisinin does not significantly inhibit parasite growth or proposed targets like PfATP6 at concentrations where artemisinin is highly effective. mdpi.comasm.orgnih.gov However, deoxyartemisinin has been reported to possess other biological activities, such as anti-inflammatory and antiulcer properties. medchemexpress.com

Future Research Directions and Unaddressed Gaps

Exploration of Novel Mechanistic Pathways

While the iron-dependent activation of the endoperoxide bridge is a cornerstone of artemisinin's mechanism of action, the precise downstream effects and potential alternative pathways remain areas of active investigation. nih.govmdpi.com Future research should delve into how the subtle changes in molecular properties induced by deuteration in Deoxyartemisinin-d3 influence these pathways. The kinetic isotope effect, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can significantly alter reaction rates, potentially revealing rate-limiting steps in the drug's activation and downstream interactions. wikipedia.orgresearchgate.net

Key areas for exploration include:

Heme-Independent Activation: Investigating whether Deoxyartemisinin-d3 can be activated through non-heme iron sources or other cellular components. mdpi.com

Target Identification: Moving beyond known interactions, studies should aim to identify novel protein and lipid targets that are differentially affected by Deoxyartemisinin-d3 compared to its non-deuterated counterpart.

Signaling Pathway Modulation: Elucidating how the altered metabolic stability of Deoxyartemisinin-d3 impacts cellular signaling cascades, including those involved in apoptosis, angiogenesis, and inflammation. frontiersin.orgmdpi.com

Development of Advanced Synthetic Methodologies for Labeled Analogs

The synthesis of isotopically labeled compounds like Deoxyartemisinin-d3 is crucial for mechanistic and metabolic studies. While methods for preparing deoxyartemisinin (B22630) from artemisinin (B1665778) exist, the development of more efficient and selective deuteration techniques is an ongoing need. frontiersin.orgnih.gov

Future synthetic research should focus on:

Site-Specific Deuteration: Developing methods to introduce deuterium (B1214612) at specific, metabolically vulnerable positions within the deoxyartemisinin scaffold. This would allow for a more precise understanding of which metabolic pathways are most affected by deuteration.

Multi-Isotope Labeling: Synthesizing analogs with multiple isotopic labels (e.g., ¹³C, ¹⁵N) in addition to deuterium to facilitate advanced NMR and mass spectrometry-based mechanistic studies.

Flow Chemistry and Biocatalysis: Exploring the use of flow chemistry and enzymatic transformations to create labeled artemisinin derivatives in a more sustainable and scalable manner. rsc.org The combination of chemical and biological transformations has already shown promise in generating novel artemisinin derivatives. frontiersin.org

Integration of Multi-Omics Approaches in Mechanistic Research

To gain a holistic understanding of the biological effects of Deoxyartemisinin-d3, future research must integrate various "omics" technologies. mdpi.comazolifesciences.com A single-omics approach provides only a limited snapshot, whereas a multi-omics strategy can reveal the complex interplay between different molecular layers. azolifesciences.comnih.gov

Integrative multi-omics studies could include:

Transcriptomics: Analyzing changes in gene expression profiles in response to Deoxyartemisinin-d3 treatment to identify affected pathways.

Proteomics: Identifying proteins that are differentially expressed or post-translationally modified, which could be direct or indirect targets of the compound. nih.gov

Metabolomics: Profiling changes in the cellular metabolome to understand how Deoxyartemisinin-d3 alters metabolic networks. mdpi.com

Lipidomics: Investigating the impact on lipid metabolism and membrane composition, given the lipophilic nature of artemisinin derivatives.

By combining these datasets, researchers can construct comprehensive models of the drug's mechanism of action and identify potential biomarkers of response. nih.gov

Elucidating the Full Spectrum of Deuterium Isotope Effects in Biological Systems

The primary rationale for using deuterated drugs is to leverage the kinetic isotope effect to slow down metabolism. wikipedia.org However, deuterium can also influence a compound's properties through other mechanisms, collectively known as deuterium isotope effects. mdpi.com

Unaddressed questions in this area include:

Pharmacokinetic and Pharmacodynamic Correlations: A deeper investigation is needed to understand how the altered metabolic profile of Deoxyartemisinin-d3 translates to its pharmacodynamic effects in various biological models. researchgate.net

Secondary Isotope Effects: Examining the impact of deuterium substitution at positions not directly involved in bond-breaking during metabolism. These secondary effects can influence conformation and binding affinity.

Solvent Isotope Effects: Investigating the role of heavy water (D₂O) as a solvent in in vitro assays to understand how the isotopic composition of the medium affects the drug's activity and interactions. mdpi.com

A thorough understanding of these effects is crucial for the rational design of future deuterated drug candidates.

Comparative Mechanistic Studies with Emerging Artemisinin Derivatives

The field of artemisinin research is continually evolving, with the development of new derivatives and dimer compounds showing enhanced activities. frontiersin.orgmdpi.com Future studies should include comparative analyses of Deoxyartemisinin-d3 alongside these emerging compounds.

Such comparative studies would help to:

Contextualize the Effects of Deuteration: By comparing Deoxyartemisinin-d3 to non-deuterated analogs with different structural modifications, researchers can better isolate the specific contributions of deuteration to the observed biological activity.

Identify Synergistic Modifications: Investigating whether the benefits of deuteration can be combined with other structural modifications (e.g., dimerization, conjugation to targeting moieties) to create next-generation artemisinin-based therapeutics. nih.govmdpi.com

Elucidate Structure-Activity Relationships: A broader comparative dataset will contribute to a more refined understanding of the structure-activity relationships within the artemisinin class, guiding future drug design efforts. iiarjournals.org

Table of Research Findings and Future Directions

Research Area Current Understanding Future Directions & Unaddressed Gaps
Mechanistic Pathways Primarily iron-dependent activation of the endoperoxide bridge. Exploration of heme-independent activation, identification of novel molecular targets, and elucidation of effects on signaling pathways.
Synthetic Methodologies Methods exist for the synthesis of deoxyartemisinin and its deuterated analogs. frontiersin.orgnih.gov Development of more efficient, site-specific deuteration techniques, multi-isotope labeling, and application of flow chemistry and biocatalysis.
Multi-Omics Integration Limited application in the context of deuterated artemisinins. Integration of transcriptomics, proteomics, metabolomics, and lipidomics to build comprehensive models of drug action. mdpi.comazolifesciences.com
Deuterium Isotope Effects Known to slow metabolism through the kinetic isotope effect. wikipedia.org Deeper investigation of PK/PD correlations, secondary isotope effects on binding and conformation, and solvent isotope effects. researchgate.netmdpi.com

| Comparative Studies | Deoxyartemisinin-d3 has been studied in the context of its non-deuterated parent compound. | Comparative mechanistic studies against emerging artemisinin derivatives, including dimers and conjugates, to understand synergistic effects. frontiersin.orgmdpi.com |

Table of Mentioned Compounds

Compound Name
Deoxyartemisinin-d3
Deoxyartemisinin
Artemisinin
Dihydroartemisinin (B1670584)
Artesunate (B1665782)

Q & A

Q. How can machine learning enhance the predictive accuracy of this compound’s bioavailability in preclinical models?

  • Methodological Answer : Train neural networks (TensorFlow/PyTorch) on datasets incorporating molecular descriptors (LogP, polar surface area) and PK parameters. Validate with leave-one-out cross-validation (LOOCV). Feature importance analysis (SHAP values) highlights critical bioavailability drivers .

Experimental Design and Validation

Q. What controls are essential for ensuring specificity in deuterium tracing studies of this compound’s distribution in brain tissue?

  • Methodological Answer : Include isotopomer standards (e.g., Artemisinin-d3 with <sup>2</sup>H at non-target positions) to distinguish metabolic incorporation from background signal. Use autoradiographic validation with [<sup>14</sup>C]this compound in parallel cohorts .

Q. How do researchers optimize cryopreservation protocols for this compound in long-term stability studies?

  • Methodological Answer : Test lyophilization vs. -80°C storage in inert atmospheres (argon). Monitor degradation via UPLC-PDA and assess excipient compatibility (e.g., trehalose, mannitol). Accelerated stability models (Arrhenius equation) predict shelf-life under ICH Q1A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.